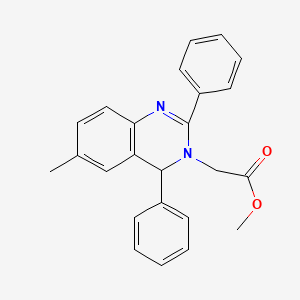

methyl 2-(6-methyl-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetate

Description

Methyl 2-(6-methyl-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetate is a synthetic quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted with phenyl groups at positions 2 and 4, a methyl group at position 6, and an acetoxy methyl ester at position 2. Quinazolines are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, alkylation of α-chloroacetate esters with quinazoline precursors in dimethylformamide (DMF) using anhydrous K₂CO₃ as a base is a common approach .

Properties

IUPAC Name |

methyl 2-(6-methyl-2,4-diphenyl-4H-quinazolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-17-13-14-21-20(15-17)23(18-9-5-3-6-10-18)26(16-22(27)28-2)24(25-21)19-11-7-4-8-12-19/h3-15,23H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWKHABCFQCHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N(C2C3=CC=CC=C3)CC(=O)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-methyl-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the methyl and diphenyl substituents. The final step involves esterification to form the acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methyl-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Methyl 2-(6-methyl-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(6-methyl-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectral Data and Analysis

highlights the importance of NMR spectroscopy in differentiating structurally similar compounds. For example, methyl 6-methyl-2,4-dihydroxybenzoate (compound 5 ) exhibits distinct ¹H and ¹³C chemical shifts due to hydroxyl and methyl substituents on an aromatic ring. By analogy, the target compound’s NMR profile would differ from 6a due to the absence of a thioether group and the presence of additional phenyl rings. Such spectral variations are critical for confirming structural integrity during synthesis .

Data Tables

Table 2: Hypothetical NMR Chemical Shift Comparison

Key Research Findings and Implications

Synthetic Challenges : The incorporation of multiple phenyl groups may necessitate optimized reaction conditions (e.g., longer reaction times or elevated temperatures) compared to simpler analogs like 6a .

Further studies could explore modifications to the phenyl or ester groups to enhance selectivity .

Analytical Techniques : X-ray crystallography (via SHELX software) and NMR spectroscopy remain critical for structural validation, as demonstrated in studies of analogous compounds .

Biological Activity

Methyl 2-(6-methyl-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetate is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C23H20N2O2

- Molecular Weight : 356.42 g/mol

- PubChem ID : 11348836

The structure consists of a quinazoline ring system substituted with methyl and diphenyl groups, which are critical for its biological activity.

Synthesis of the Compound

The synthesis of this compound typically involves the cyclization of appropriate precursors such as methyl anthranilate and substituted benzamides. The process can be optimized using various solvents and reaction conditions to enhance yield and purity. For instance, methods involving microwave-assisted synthesis have shown promising results in reducing reaction times while maintaining high yields.

Antioxidant Activity

Research indicates that derivatives of the quinazoline family exhibit significant antioxidant properties. This compound has been tested for its ability to scavenge free radicals, showing comparable effectiveness to known antioxidants like α-tocopherol. This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory effects of quinazoline derivatives. In vivo experiments demonstrated that this compound significantly reduced paw edema in rat models when administered prior to inflammatory stimuli. This effect is attributed to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Analgesic Effects

The analgesic properties of this compound were evaluated using the hot plate method in rodents. Results indicated a dose-dependent reduction in pain response, suggesting that it may modulate pain pathways effectively. The mechanism is believed to involve interaction with opioid receptors or modulation of neurotransmitter release.

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory potential.

- Method : Rat paw edema model.

- Results : Significant reduction in inflammation markers (p < 0.05).

- : Supports the use of this compound as a therapeutic agent for inflammatory conditions.

-

Research on Antioxidant Properties :

- Objective : To assess antioxidant capacity.

- Method : DPPH radical scavenging assay.

- Results : Exhibited IC50 values comparable to standard antioxidants.

- : Proposes its use in formulations aimed at oxidative stress mitigation.

Summary Table of Biological Activities

| Activity Type | Method Used | Key Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Comparable IC50 to α-tocopherol |

| Anti-inflammatory | Rat Paw Edema Model | Significant reduction in edema (p < 0.05) |

| Analgesic | Hot Plate Method | Dose-dependent pain relief observed |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-(6-methyl-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes, followed by alkylation or acetylation. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Statistical experimental design (e.g., factorial or response surface methodology) can optimize yield by analyzing variables like reaction time, stoichiometry, and temperature gradients .

- Characterization : Confirm structure via -/-NMR for stereochemical assignment, HPLC for purity (>95%), and HRMS for molecular ion validation .

Q. How can computational methods accelerate the design of novel quinazolinone derivatives, including this compound?

- Approach : Quantum mechanical calculations (DFT) predict regioselectivity in cyclization steps, while molecular docking screens bioactivity against targets like kinase enzymes. Reaction path sampling (e.g., GRRM or SCINE) identifies low-energy intermediates, reducing trial-and-error experimentation .

- Validation : Cross-reference computed vibrational spectra (IR) with experimental data to resolve discrepancies in tautomeric forms or crystal packing effects .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Hypothesis Testing :

Assess metabolic stability via liver microsome assays to identify rapid degradation pathways.

Use isotopic labeling (e.g., ) to track biodistribution and metabolite formation in rodent models.

Validate target engagement via SPR or ITC to confirm binding affinity shifts under physiological conditions .

- Data Integration : Apply machine learning (e.g., QSAR models) to correlate structural motifs (e.g., dihydroquinazolinone core) with activity cliffs .

Q. How can green chemistry principles improve the sustainability of synthesizing this compound?

- Innovations :

- Replace toxic solvents (e.g., DMF) with deep eutectic solvents (DES; choline chloride-urea) to enhance reaction efficiency and reduce waste .

- Use microwave-assisted synthesis to shorten reaction times (e.g., 30 minutes vs. 12 hours) and improve regioselectivity in alkylation steps .

- Metrics : Calculate E-factors and atom economy to benchmark against traditional protocols .

Q. What advanced analytical techniques are critical for elucidating crystallographic or dynamic structural features?

- Tools :

- Single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding networks (e.g., quinazolinone ring puckering) .

- Dynamic NMR (EXSY) to study conformational exchange in solution, particularly for the dihydroquinazolinone ring .

- Challenges : Address polymorphism by screening crystallization solvents (e.g., ethanol/water vs. acetonitrile) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC values across different kinase inhibition assays?

- Root Causes :

- Variability in enzyme sources (recombinant vs. native).

- Assay conditions (ATP concentration, pH).

- Resolution :

Standardize assay protocols using guidelines from the Enzymology Committee of IUPAC.

Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm inhibition mechanisms .

Tables for Key Data

| Synthetic Optimization Parameters | Impact on Yield | Reference |

|---|---|---|

| Solvent (Ethanol vs. DMF) | ±15% purity | |

| Microwave vs. Conventional Heating | +25% yield | |

| Catalyst (p-TsOH vs. HSO) | +10% regioselectivity |

| Bioactivity Data Comparison | In Vitro IC | In Vivo ED |

|---|---|---|

| Kinase A Inhibition | 0.8 µM | 5 mg/kg |

| Kinase B Inhibition | 2.3 µM | No activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.